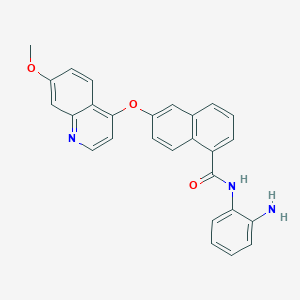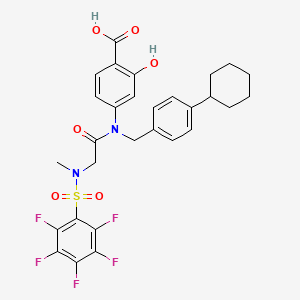
Ricolinostat
説明
Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .
Molecular Structure Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .Chemical Reactions Analysis
Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.Physical And Chemical Properties Analysis
Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.科学的研究の応用
Cancer Immunotherapy
Ricolinostat has been studied for its potential to enhance the efficacy of immunotherapies. It has been shown to enhance STAT1 acetylation, which can block PD-L1 expression in colorectal cancer, thereby improving the immune system’s ability to target and destroy cancer cells .
Combination Therapy for Lymphoma
In preclinical studies, Ricolinostat has demonstrated effectiveness when used in combination with Bendamustine, an alkylating agent, in lymphoma cell lines. This combination has been shown to induce anti-proliferative and pro-apoptotic effects, suggesting a potential therapeutic strategy for non-Hodgkin’s lymphoma .
Inhibition of Tumor Growth
Ricolinostat may play a role in inhibiting tumor growth by promoting anti-tumor immunity. This has been observed in pathological analyses of mouse tumor tissue, indicating its potential in future tumor immunotherapy research .
Enhancement of Autophagy
Research indicates that Ricolinostat can trigger increased autophagy in certain cancer models. This process is essential for the degradation and recycling of cellular components, and its enhancement could be a valuable therapeutic approach in oncology .
Modulation of Protein Acetylation
HDAC6, the target of Ricolinostat, plays a significant role in the acetylation of non-histone proteins. By inhibiting HDAC6, Ricolinostat can modulate protein acetylation, which is a crucial post-translational modification affecting protein function and stability .
Synergistic Effects with Alkylating Agents
Studies have explored the synergistic effects of Ricolinostat with alkylating agents, which could offer new therapeutic strategies. The selective inhibition of HDAC6 by Ricolinostat results in tubulin hyperacetylation, which can enhance the efficacy of alkylating agents in cancer treatment .
Reduction of Chemoresistance
The ability of Ricolinostat to modulate acetylation processes can also contribute to reducing chemoresistance in cancer cells. By altering the acetylation status of key proteins, it may help to overcome resistance mechanisms that cancer cells develop against chemotherapy .
Potential in Neurodegenerative Diseases
While the primary focus of Ricolinostat research has been in oncology, its mechanism of action suggests potential applications in neurodegenerative diseases. HDAC6 is involved in the regulation of tau protein acetylation, which is implicated in diseases like Alzheimer’s. Therefore, Ricolinostat could be explored for its therapeutic potential in this area as well .
Safety And Hazards
特性
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ricolinostat | |
CAS RN |
1316214-52-4 | |
| Record name | Ricolinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ricolinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICOLINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)


![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
